Bis(2-hydroxy-3-decyloxypropyl)dimethylammonium chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

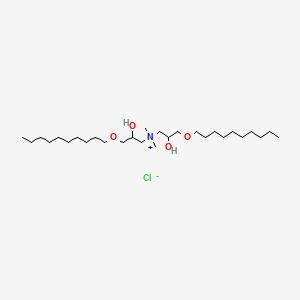

Bis(2-Hydroxy-3-decyloxypropyl)dimethylammoniumchlorid: ist eine quaternäre Ammoniumverbindung mit der Summenformel C28H60ClNO4 und einem Molekulargewicht von 510,2 g/mol . Diese Verbindung ist bekannt für ihre Tensideigenschaften und wird in verschiedenen industriellen und wissenschaftlichen Anwendungen eingesetzt.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Bis(2-Hydroxy-3-decyloxypropyl)dimethylammoniumchlorid erfolgt typischerweise durch Reaktion von Dimethylamin mit Epichlorhydrin , gefolgt von der Zugabe von Decanol . Die Reaktion wird unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten.

Industrielle Produktionsmethoden: In industriellen Umgebungen wird die Produktion von Bis(2-Hydroxy-3-decyloxypropyl)dimethylammoniumchlorid unter Verwendung großer Reaktoren und kontinuierlicher Durchflussverfahren hochskaliert. Die Reaktionsbedingungen werden optimiert, um die Ausbeute und Reinheit zu maximieren, und das Produkt wird mit Techniken wie Destillation und Kristallisation gereinigt.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-hydroxy-3-decyloxypropyl)dimethylammonium chloride typically involves the reaction of dimethylamine with epichlorohydrin followed by the addition of decanol . The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and crystallization .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Bis(2-Hydroxy-3-decyloxypropyl)dimethylammoniumchlorid durchläuft verschiedene chemische Reaktionen, darunter Substitutions -, Oxidations - und Reduktionsreaktionen .

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Diese Reaktionen beinhalten typischerweise den Austausch des Chloridions durch andere Nukleophile wie oder Ionen.

Oxidationsreaktionen: Die Verbindung kann mit Oxidationsmitteln wie oder oxidiert werden.

Reduktionsreaktionen: Die Reduktion kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen zu quaternären Ammoniumsalzen mit verschiedenen Anionen führen, während Oxidationsreaktionen zu Carbonsäuren oder Aldehyden führen können.

Wissenschaftliche Forschungsanwendungen

Chemie: In der Chemie wird Bis(2-Hydroxy-3-decyloxypropyl)dimethylammoniumchlorid als Phasentransferkatalysator verwendet, um Reaktionen zwischen Reaktanten in verschiedenen Phasen zu erleichtern.

Biologie: In der biologischen Forschung wird diese Verbindung als Tensid verwendet, um Proteine und andere Biomoleküle zu lösen, wodurch es einfacher wird, ihre Eigenschaften und Wechselwirkungen zu untersuchen.

Medizin: In der Medizin wird Bis(2-Hydroxy-3-decyloxypropyl)dimethylammoniumchlorid aufgrund seiner Fähigkeit, mikrobielle Zellmembranen zu stören, auf seine mögliche Verwendung als antimikrobielles Mittel untersucht.

Industrie: In der Industrie wird diese Verbindung aufgrund ihrer Tensideigenschaften bei der Formulierung von Reinigungsmitteln , Weichspülern und Haarspülungen verwendet.

Wirkmechanismus

Der Mechanismus, durch den Bis(2-Hydroxy-3-decyloxypropyl)dimethylammoniumchlorid seine Wirkung entfaltet, beinhaltet die Störung der Lipiddoppelschichten in Zellmembranen. Diese Störung wird durch die amphiphile Natur der Verbindung erleichtert, die es ihr ermöglicht, mit sowohl hydrophoben als auch hydrophilen Bereichen der Membran zu interagieren. Die molekularen Zielstrukturen umfassen Phospholipide und Proteine innerhalb der Membran, was zu einer erhöhten Membranpermeabilität und Zelllyse führt.

Wirkmechanismus

The mechanism by which bis(2-hydroxy-3-decyloxypropyl)dimethylammonium chloride exerts its effects involves the disruption of lipid bilayers in cell membranes. This disruption is facilitated by the compound’s amphiphilic nature , which allows it to interact with both hydrophobic and hydrophilic regions of the membrane. The molecular targets include phospholipids and proteins within the membrane, leading to increased membrane permeability and cell lysis.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- Bis(2-Hydroxyethyl)dimethylammoniumchlorid

- Cetyltrimethylammoniumchlorid

- Dodecyltrimethylammoniumchlorid

Vergleich: Im Vergleich zu diesen ähnlichen Verbindungen weist Bis(2-Hydroxy-3-decyloxypropyl)dimethylammoniumchlorid eine längere Alkylkette auf, was seine Tensideigenschaften verstärkt und es effektiver bei der Störung von Lipiddoppelschichten macht . Diese einzigartige Struktur trägt auch zu seiner höheren Wirksamkeit als Phasentransferkatalysator und antimikrobielles Mittel bei .

Eigenschaften

CAS-Nummer |

57945-70-7 |

|---|---|

Molekularformel |

C28H60ClNO4 |

Molekulargewicht |

510.2 g/mol |

IUPAC-Name |

bis(3-decoxy-2-hydroxypropyl)-dimethylazanium;chloride |

InChI |

InChI=1S/C28H60NO4.ClH/c1-5-7-9-11-13-15-17-19-21-32-25-27(30)23-29(3,4)24-28(31)26-33-22-20-18-16-14-12-10-8-6-2;/h27-28,30-31H,5-26H2,1-4H3;1H/q+1;/p-1 |

InChI-Schlüssel |

NKDCGCAEPRFSGN-UHFFFAOYSA-M |

Kanonische SMILES |

CCCCCCCCCCOCC(C[N+](C)(C)CC(COCCCCCCCCCC)O)O.[Cl-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(3,7-Dimethyl-6-octenyl)oxy]-8-methoxy-2,6-dimethyloctan-2-OL](/img/structure/B12683639.png)